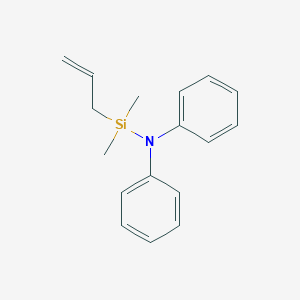
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as diphenylpropylsilanamine and is a member of the silanamine family. It is a crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is not well understood. However, it is believed that the compound acts as a nucleophile and can react with a variety of electrophiles.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in various applications.
Advantages and Limitations for Lab Experiments
One of the key advantages of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is its versatility as a reagent in organic synthesis. It has been shown to be effective in a wide range of reactions, making it a valuable tool for synthetic chemists. However, its limited solubility in water can make it difficult to work with in aqueous environments.
Future Directions
There are several areas of research that could be explored in the future regarding silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)-. One potential direction is the development of new synthetic methods that can produce the compound more efficiently. Another area of research could be the exploration of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of diphenylpropylamine with chlorosilane. This reaction yields the desired product along with hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Scientific Research Applications
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- has been extensively studied for its potential applications in various fields. One of the key areas of research has been in the field of organic synthesis. This compound has been shown to be an effective reagent for the synthesis of various organic compounds, including heterocycles and natural products.
properties
CAS RN |
126235-53-8 |
|---|---|
Product Name |
Silanamine, 1,1-dimethyl-N,N-diphenyl-1-(2-propenyl)- |
Molecular Formula |
C17H21NSi |
Molecular Weight |
267.44 g/mol |
IUPAC Name |
N-[dimethyl(prop-2-enyl)silyl]-N-phenylaniline |
InChI |
InChI=1S/C17H21NSi/c1-4-15-19(2,3)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h4-14H,1,15H2,2-3H3 |
InChI Key |
JKAMOSUBTMIWPI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(CC=C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
synonyms |
ADMSDPA allyldimethylsilyl-N,N-diphenylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)